molecular formula C10H7NO B2360974 5-Methylbenzofuran-2-carbonitrile CAS No. 35351-43-0

5-Methylbenzofuran-2-carbonitrile

Cat. No. B2360974
CAS RN: 35351-43-0
M. Wt: 157.172
InChI Key: KFUGKHCNRKHFLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds, including 5-Methylbenzofuran-2-carbonitrile, can be synthesized through various methods. For instance, benzofuran rings have been constructed by unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which results in fewer side reactions and a high yield .


Molecular Structure Analysis

Benzofuran, the core structure of 5-Methylbenzofuran-2-carbonitrile, is a heterocyclic compound composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Chemical Reactions Analysis

Benzofuran and its derivatives, including 5-Methylbenzofuran-2-carbonitrile, have been the subject of various chemical reactions. Over the past five years, progress has been made in benzofuran C−H functionalisations, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations, and cyclisations .

Scientific Research Applications

Antibacterial and Antifungal Applications

5-Methylbenzofuran-2-carbonitrile: and its derivatives have been found to possess significant antibacterial and antifungal properties. This compound serves as a core structure for synthesizing novel furan derivatives that exhibit a wide range of biological activities, including combating microbial resistance . The presence of the furan nucleus is crucial in medicinal chemistry for the development of new drugs, particularly as antimicrobial agents .

Anticancer Therapeutic Potential

Benzofuran scaffolds, which include 5-Methylbenzofuran-2-carbonitrile , are being explored for their anticancer properties. Research indicates that benzofuran compounds can inhibit the growth of various human cancer cells, making them promising candidates for anticancer drug development . The structural versatility of benzofuran derivatives allows for the creation of compounds with potential therapeutic applications in oncology .

Material Science

In the realm of material science, 5-Methylbenzofuran-2-carbonitrile could play a role in the development of stress-relieving materials. While not directly mentioned, the study of stress relaxation in polymers and the behavior of viscoelastic materials could benefit from the incorporation of benzofuran derivatives to modify material properties .

Environmental Science

The environmental applications of 5-Methylbenzofuran-2-carbonitrile derivatives include their use in the synthesis of thermally activated delayed fluorescence (TADF) emitters. These emitters are crucial for the development of narrow-emission materials, which are essential for high-color-purity displays and other environmental sensing technologies .

Biochemistry

In biochemistry, 5-Methylbenzofuran-2-carbonitrile is part of the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are used to construct biologically active compounds containing pyrimidine rings, which have shown antimicrobial activity. The presence of hydroxyl, thiol, and amino groups in the pyrimidine ring significantly contributes to their biological activity .

Industrial Uses

Industrially, 5-Methylbenzofuran-2-carbonitrile is utilized in the synthesis of various benzofuran-based compounds. These compounds are not only used for industrial purposes but also exhibit a broad range of biological activities. The review of synthetic methodologies for benzofurans highlights their importance in industrial applications .

Future Directions

While specific future directions for 5-Methylbenzofuran-2-carbonitrile are not explicitly mentioned in the literature, benzofuran derivatives, in general, have attracted much attention due to their biological activities and potential applications as drugs . Therefore, it is reasonable to expect that future research will continue to explore the properties and potential applications of 5-Methylbenzofuran-2-carbonitrile and other benzofuran derivatives.

properties

IUPAC Name

5-methyl-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUGKHCNRKHFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzofuran-2-carbonitrile

Synthesis routes and methods

Procedure details

To the suspension of 5-methylbenzofuran-2-carboxamide (5.17 g, 29.5 mmol) in 66 mL of anhydrous THF was added TEA (8.23 mL, 59.0 mmol). TFAA (6.25 mL, 44.3 mmol) was added dropwise to the above mixture at 0° C. (internal temperature did not exceed 15° C.). After stirring at 0° C. for 1 hr, the reaction was complete by TLC. The reaction mixture was poured into 610 mL of H2O, and extracted with EtOAc 3 times. The organic layer was washed with sat. NaHCO3, brine and dried over Na2SO4, filtered and concentrated under reduced pressure, and the resulting residue was purified by silica gel flash chromatography, 100% Heptane-8% Ethyl Acetate/92% Heptane, to yield 5-methylbenzofuran-2-carbonitrile (3.65 g). 1H NMR (400 MHz, DMSO-d6) δ 2.42 (s, 3H), 7.42 (dd, J=8.6, 1.8 Hz, 1H), 7.59-7.67 (m, 2H), 8.03 (d, J=0.9 Hz, 1H).
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
8.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
610 mL
Type
reactant
Reaction Step Four

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